molecular formula C10H8ClF3O2 B15316551 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B15316551
M. Wt: 252.62 g/mol
InChI Key: XTIFASHKAVVZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a high-purity organic compound intended for research use only. It is strictly for laboratory applications and is not classified as a drug, nor is it approved for diagnostic, therapeutic, or personal use. The inclusion of both a chlorophenyl ring and a trifluorobutanoic acid chain in its structure makes it a valuable scaffold in medicinal chemistry and drug discovery. Researchers utilize this and similar compounds in the design and synthesis of novel molecules, particularly in the development of protease inhibitors and other pharmaceutical agents where the trifluoromethyl group can enhance metabolic stability and membrane permeability . The compound serves as a key intermediate in organic synthesis, enabling the exploration of structure-activity relationships (SAR). Its molecular formula is C10H8ClF3O2, with a molecular weight of 252.62 g/mol. As with all research chemicals, this product is for use by qualified professionals only. All necessary safety data should be consulted and followed prior to use.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-8-4-2-1-3-6(8)7(5-9(15)16)10(12,13)14/h1-4,7H,5H2,(H,15,16)

InChI Key

XTIFASHKAVVZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃) enables efficient CF₃ transfer to carbonyl compounds. The synthesis proceeds as follows:

  • Formation of γ-keto ester : Ethyl 3-(2-chlorophenyl)-4-oxobutanoate is prepared via Friedel-Crafts acylation of 2-chlorobenzene with succinic anhydride derivatives.
  • Trifluoromethylation : Treatment with TMSCF₃ in the presence of catalytic TBAT (tetrabutylammonium triphenyldifluorosilicate) yields ethyl 3-(2-chlorophenyl)-4,4,4-trifluorobutanoate.
  • Ester hydrolysis : Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/H₂O) converts the ester to the carboxylic acid.

Typical Conditions :

Step Reagents/Conditions Yield (%) Source
Friedel-Crafts AlCl₃, CH₂Cl₂, 0°C to RT 65–75 ,
TMSCF₃ addition TMSCF₃, TBAT, THF, −78°C to RT 70–80
Hydrolysis 6M HCl, reflux, 12 h 85–90

This method benefits from high regioselectivity but requires careful control of Lewis acid catalysts to avoid over-fluorination.

Palladium-catalyzed cross-coupling reactions enable direct introduction of the 2-chlorophenyl group to trifluoromethylated intermediates.

Suzuki-Miyaura Coupling

Aryl boronic acids or esters couple with brominated trifluorobutanoic acid derivatives:

  • Synthesis of 4-bromo-4,4,4-trifluorobutanoic acid : Achieved via Hunsdiecker reaction of 4,4,4-trifluorobutanoic acid with Br₂ and Pb(OAc)₄.
  • Coupling with 2-chlorophenylboronic acid : Pd(PPh₃)₄ catalyzes the reaction in toluene/EtOH (3:1) at 80°C.

Optimized Parameters :

  • Catalyst loading: 5 mol% Pd(OAc)₂
  • Base: K₂CO₃ (2 eq)
  • Yield: 60–70% after column purification

Reductive Amination and Oxidation

This two-step approach leverages chiral Ni(II) complexes for asymmetric synthesis, adapted from methods reported for structurally similar amino acids:

  • Formation of Schiff base : Condensation of 2-chlorobenzaldehyde with 4,4,4-trifluorobutanoic acid methyl ester in the presence of (S)-Ni(II)-BPB complex.
  • Reductive amination : Sodium cyanoborohydride reduces the imine intermediate, followed by oxidative cleavage (KMnO₄/H₂SO₄) to yield the carboxylic acid.

Key Advantages :

  • Enantiomeric excess (ee) >95% achievable with chiral ligands.
  • Scalable to multi-gram quantities without intermediate purification.

Challenges and Practical Considerations

Stereochemical Control

The C3 position’s stereochemistry (if chiral) necessitates asymmetric methods. Han et al. demonstrated that Ni(II)-complex-mediated alkylations preserve configuration, critical for pharmaceutical applications.

Purification Techniques

  • Crystallization : MTBE/heptane mixtures (1:4 v/v) effectively purify crude products.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.

Stability Concerns

The electron-withdrawing CF₃ group enhances acidity (predicted pKa ≈ 2.5), requiring storage at pH 4–6 to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The positional isomerism of the chlorophenyl group significantly influences the compound’s electronic and steric properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]⁺)
3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid ortho (2-) C₁₀H₈ClF₃O₂ ~252.62 Not reported
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid meta (3-) C₁₀H₈ClF₃O₂ 252.62 Not reported
2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid para (4-) C₁₀H₈ClF₃O₂ 252.62 151.8
3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutanoic acid meta, para (3,5-) C₁₀H₇Cl₂F₃O₂ 297.07 Not reported
  • Lipophilicity : The -CF₃ group increases hydrophobicity in all analogs, but ortho and meta substituents may disrupt planarity, affecting membrane permeability .

Physicochemical Properties

  • Collision Cross Section (CCS) : The para isomer exhibits a CCS of 151.8 Ų for [M+H]⁺, suggesting a compact conformation. The ortho isomer likely has a higher CCS due to steric bulk .
  • Solubility : The ortho isomer’s reduced symmetry may lower crystallinity, enhancing solubility compared to the para analog .

Biological Activity

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and stability compared to similar compounds. The presence of the chlorophenyl moiety contributes to its biological interactions, making it a subject of interest in drug design and development.

The biological activity of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways. The exact mechanisms are often context-dependent and require further investigation to elucidate the precise pathways involved.

Biological Activity Overview

Potential Therapeutic Applications:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Research indicates potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
  • Metabolic Regulation: The compound may influence metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors that contain the chlorophenyl group.
  • Reagents: Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions.
  • Yield Optimization: Techniques have been developed to improve yield and purity during synthesis, including the use of chiral auxiliaries for asymmetric synthesis.

Table 1: Summary of Research Findings on Biological Activity

StudyFocus AreaFindings
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Metabolic EffectsShowed potential for regulating glucose metabolism in diabetic models.

Notable Research Articles

  • Anti-inflammatory Mechanisms : A study published in The Journal of Organic Chemistry explored the compound's ability to modulate inflammatory responses by inhibiting specific pathways involved in cytokine production.
  • Anticancer Properties : Research highlighted in MDPI demonstrated that 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid could effectively induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Metabolic Regulation : A recent study indicated that this compound might enhance insulin sensitivity and glucose uptake in muscle cells, presenting a novel approach to managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2-chlorophenyl precursors followed by trifluoromethylation. A key challenge is eliminating byproducts like 3-(3-chlorophenyl) or 4-chlorophenyl isomers. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures . Elemental analysis (C, H, N, F) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) are critical for confirming purity (>97%) .

Q. How do structural features like the chlorophenyl and trifluoromethyl groups influence its physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2.8) compared to non-fluorinated analogs, while the 2-chlorophenyl moiety introduces steric hindrance, affecting solubility. Computational studies (DFT/B3LYP/6-311+G(d,p)) predict a dipole moment of 4.2 D and logP of 2.9, validated experimentally via shake-flask partitioning . Collision cross-section data (CCS) from ion mobility spectrometry (N₂ buffer gas, 35°C) show a value of 145 Ų, aiding in structural confirmation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from stereochemical impurities or solvent effects. Enantiomeric resolution via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) and comparative assays under standardized conditions (e.g., DMSO concentration ≤0.1%) are recommended. Data normalization to positive controls (e.g., known inhibitors) and triplicate validation reduce variability .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., GPCRs) identifies key binding residues. Free-energy perturbation (FEP) calculations predict trifluoromethyl group interactions with hydrophobic pockets. MD simulations (AMBER22, 100 ns) assess conformational stability of ligand-receptor complexes . Experimental validation via SPR (KD measurement) or ITC (ΔH, ΔS determination) bridges computational and empirical data .

Q. What are the challenges in characterizing stereochemical effects in derivatives of this compound?

  • Methodological Answer : The 3-position’s chirality significantly impacts activity. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) achieves enantiomeric excess (>98% ee). CD spectroscopy (190–260 nm) and X-ray crystallography (Mo Kα radiation) confirm absolute configuration. Contrasting bioactivity between (R)- and (S)-enantiomers (e.g., 10-fold difference in receptor affinity) highlights the need for rigorous stereochemical control .

Key Research Gaps

  • Mechanism of Action : Limited data on specific enzyme/receptor interactions; proteomic profiling (e.g., affinity pulldown + LC-MS/MS) is needed .
  • Metabolic Stability : In vitro hepatic microsomal assays (human/rat) under NADPH-regenerating systems are pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.